REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[C:9](=[O:11])[CH3:10])[C:3]([O:5]C)=O.[OH-].[Na+].O.Cl>CS(C)=O>[CH3:15][C:2]1([CH3:1])[C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[C:9](=[O:11])[CH2:10][C:3]1=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
106 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OC)(C(C(C(C)=O)(C)C)=O)C
|
Name
|
|
Quantity
|
19.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the deposited precipitate was then filtered off with suction
|
Type
|
CUSTOM
|
Details
|
After drying
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC(C(C1=O)(C)C)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |